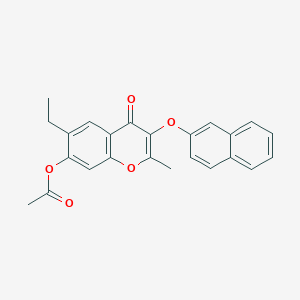
N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, commonly known as MDMA, is a synthetic drug that belongs to the class of phenethylamines. MDMA is a psychoactive drug that is widely known for its recreational use as a party drug. However, MDMA has also been extensively studied for its therapeutic potential in treating various psychiatric disorders, including post-traumatic stress disorder (PTSD).
作用機序
MDMA works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, anxiety, and social behavior. MDMA increases the release of serotonin, which leads to a feeling of euphoria and empathy. Dopamine and norepinephrine are neurotransmitters that regulate reward and arousal. MDMA increases the release of dopamine and norepinephrine, which leads to a feeling of pleasure and increased energy.
Biochemical and Physiological Effects:
MDMA has several biochemical and physiological effects on the body. MDMA increases heart rate, blood pressure, and body temperature. It also causes the release of hormones such as cortisol and vasopressin, which regulate stress and social behavior. MDMA can also cause dehydration and electrolyte imbalances, which can be dangerous in high doses.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, including its ability to induce a state of heightened empathy and social behavior in animals. MDMA can be used to study the neurobiological mechanisms of social behavior and empathy. However, MDMA also has several limitations for lab experiments, including its potential for abuse and toxicity. Careful dosing and monitoring are necessary to ensure the safety and ethical use of MDMA in lab experiments.
将来の方向性
There are several future directions for MDMA research, including its potential for treating other psychiatric disorders such as addiction and autism. MDMA may also be used to study the neurobiological mechanisms of social behavior and empathy in humans. Further research is needed to better understand the long-term effects of MDMA use and to develop safer and more effective therapeutic protocols.
合成法
MDMA is synthesized from safrole, a natural organic compound found in sassafras oil. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to MDMA using reagents such as aluminum amalgam and hydrochloric acid. The synthesis process is complex and requires specialized equipment and expertise.
科学的研究の応用
MDMA has shown promising results in treating various psychiatric disorders, including N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, anxiety, and depression. MDMA-assisted psychotherapy involves administering a single dose of MDMA to the patient in a controlled setting, followed by psychotherapy sessions. The psychoactive effects of MDMA help patients to overcome their fears and anxieties and engage more effectively in therapy. Several clinical trials have demonstrated the efficacy of MDMA-assisted psychotherapy in treating N'-(1,3-benzodioxol-5-ylmethyl)-N,N-diethylethane-1,2-diamine dihydrochloride, with up to 80% of patients experiencing significant improvement in symptoms.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-3-16(4-2)8-7-15-10-12-5-6-13-14(9-12)18-11-17-13;;/h5-6,9,15H,3-4,7-8,10-11H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQANQFPCOBDVFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNCC1=CC2=C(C=C1)OCO2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N',N'-diethylethane-1,2-diamine;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![2-{1-methyl-2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethyl}-1-isoindolinone](/img/structure/B6119707.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[4-(hydroxymethyl)-1-piperidinyl]methyl}-2-piperidinone](/img/structure/B6119728.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6119752.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![2-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6119779.png)